2-(3,4-dimethoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Description
This compound is a heterocyclic derivative featuring a 1,3-oxazole core substituted at position 4 with a carbonitrile group, at position 2 with a 3,4-dimethoxyphenyl group, and at position 5 with a 4-(2-methylbenzoyl)piperazine moiety.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-16-6-4-5-7-18(16)23(29)27-10-12-28(13-11-27)24-19(15-25)26-22(32-24)17-8-9-20(30-2)21(14-17)31-3/h4-9,14H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMMEVYLEXGOCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC(=C(C=C4)OC)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions.
Attachment of the 3,4-dimethoxyphenyl group: This can be done through electrophilic aromatic substitution reactions.
Final assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions, such as using catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its interactions with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: The compound can be used as a tool to study various biological processes and pathways.
Industrial Applications: It may be used in the synthesis of other complex molecules or as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, based on evidence from peer-reviewed articles, patents, and chemical databases:
Structural and Functional Analysis
In contrast, fluorobenzoyl analogs (e.g., Analog 1) exhibit stronger electron-withdrawing properties, which may alter π-π stacking interactions with receptor residues . Replacement of the 3,4-dimethoxyphenyl group with a furyl moiety (Analog 2) reduces planarity but increases metabolic stability due to decreased oxidative metabolism .
Biological Activity :
- Analog 3, which shares the 3,4-dimethoxyphenyl group with the target compound, shows potent dual EGFR/HER2 inhibition, suggesting that the dimethoxy substitution is critical for kinase selectivity .
- The thiophene-2-carbonyl substituent in Analog 4 improves aqueous solubility by 30% compared to benzoyl analogs, highlighting the role of heteroaromatic groups in pharmacokinetic optimization .
Synthetic Accessibility :
- Compounds with piperazine-carbonitrile-oxazole scaffolds are typically synthesized via cyclocondensation of nitriles with carbonyl intermediates, followed by piperazine coupling under basic conditions .
Biological Activity
2-(3,4-dimethoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperazine moiety and an oxazole ring, which are known to influence its biological activity. The molecular formula is with a molecular weight of approximately 366.42 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes that are crucial for cellular functions, potentially leading to anticancer effects.
- Receptor Modulation : The compound could act on neurotransmitter receptors, influencing pathways related to anxiety and depression.
- Cell Signaling Interference : It may disrupt cellular signaling pathways involved in proliferation and survival, particularly in cancer cells.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies using various cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) have shown that derivatives of this compound can induce apoptosis and inhibit cell proliferation. The IC50 values for these effects are often reported in the low micromolar range, indicating potent activity against these cell lines .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | Induction of apoptosis |
| HT-29 | 3.2 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest it may possess activity against various bacterial strains, making it a candidate for further investigation in the development of new antibiotics.
Case Studies
-
Study on Anticancer Efficacy :
- A study conducted on the efficacy of the compound in combination with standard chemotherapy agents like doxorubicin showed enhanced cytotoxic effects compared to doxorubicin alone. This synergistic effect was attributed to the compound's ability to modulate drug resistance mechanisms in cancer cells .
- Antimicrobial Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
